PBTZ169 Demonstrates 3.3-Fold Lower MIC Than BTZ043 Against M. tuberculosis H37Rv by REMA Assay and 3- to 7-Fold Superiority Across Multiple Actinobacterial Species
In a direct head-to-head comparison using the resazurin reduction microplate assay (REMA) against wild-type M. tuberculosis H37Rv (ATCC-25618), PBTZ169 achieved an MIC of 0.3 ng/mL compared to 1.0 ng/mL for BTZ043, representing a 3.3-fold potency advantage [1]. An independent study in EMBO Mol Med 2014 confirmed this trend, reporting MIC99 values of 0.0003 μg/ml for PBTZ169 versus 0.001 μg/ml for BTZ043 against M. tuberculosis H37Rv, and further demonstrated that PBTZ169 was 3- to 7-fold more active than BTZ043 across a panel of actinobacteria including M. bovis BCG, M. marinum, M. smegmatis, C. diphtheriae, and C. glutamicum [2]. The MIC values for these species ranged from 0.0003 to 0.013 μg/ml for PBTZ169 versus 0.0007 to 0.063 μg/ml for BTZ043, confirming broad-spectrum superiority [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | PBTZ169 MIC = 0.3 ng/mL (REMA, AAC 2024); MIC99 = 0.0003 μg/ml (REMA, EMBO Mol Med 2014) |
| Comparator Or Baseline | BTZ043 MIC = 1.0 ng/mL (REMA, AAC 2024); MIC99 = 0.001 μg/ml (REMA, EMBO Mol Med 2014). Across 6 actinobacterial species: BTZ043 MIC99 range 0.0007–0.063 μg/ml |
| Quantified Difference | 3.3-fold lower MIC (AAC 2024); 3- to 7-fold lower MIC99 across multiple species (EMBO Mol Med 2014) |
| Conditions | REMA assay; M. tuberculosis H37Rv (ATCC-25618) and panel of actinobacteria; in vitro |
Why This Matters
For drug discovery programs and procurement decisions, a 3- to 7-fold MIC reduction translates directly to lower effective doses, potentially reducing pill burden and toxicity in therapeutic regimens, and enables more sensitive minimum inhibitory concentration determinations in diagnostic susceptibility testing.
- [1] Vocat A, Piton J, Lupien A, et al. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis. Antimicrob Agents Chemother. 2024 Nov 27;69(1):e01318-24. doi: 10.1128/aac.01318-24. View Source
- [2] Makarov V, Lechartier B, Zhang M, et al. Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Mol Med. 2014 Mar;6(3):372-83. doi: 10.1002/emmm.201303575. PMID: 24500695. View Source
